methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Description
Methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate (CAS: 238749-56-9) is a fused heterocyclic compound featuring a pyrrolo-thiazole core substituted with a methyl group at position 2 and a methyl ester at position 3. Its molecular formula is C₈H₈N₂O₂S, with a molecular weight of 196.23 g/mol . Its synthesis typically involves alkylation or esterification of precursor heterocycles, as seen in related compounds .
Properties
IUPAC Name |
methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-9-5-3-6(8(11)12-2)10-7(5)13-4/h3,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPHGERLDKUERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a thioamide in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate serves as a crucial building block for synthesizing various pharmaceutical agents. Its unique structure allows it to interact with biological targets effectively. Key areas of research include:
- Anticancer Agents : Compounds derived from this scaffold have shown potential in targeting cancer cells by inhibiting specific enzymes involved in tumor growth.
- Antimicrobial Activity : The compound has been explored for its ability to combat bacterial and fungal infections through enzyme inhibition mechanisms.
Materials Science
The compound's electronic properties make it suitable for applications in materials science:
- Organic Semiconductors : Its unique electronic characteristics allow it to be used in the development of organic semiconductors for electronic devices.
- Polymer Science : this compound can be incorporated into polymer matrices to enhance material properties such as conductivity and thermal stability.
Biological Studies
In biological research, this compound is employed to study various mechanisms:
- Enzyme Inhibition Studies : It acts as an inhibitor for specific enzymes, providing insights into metabolic pathways and potential therapeutic interventions.
- Receptor Modulation : The compound's ability to modulate receptor activity is critical for understanding signal transduction pathways in cells.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial effects of this compound against resistant bacterial strains. The findings demonstrated that modifications to the thiazole ring enhanced its activity against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics.
Mechanism of Action
The mechanism by which methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Ester Group : Ethyl esters (e.g., CAS 1379315-43-1) may enhance lipophilicity compared to methyl esters, influencing pharmacokinetic properties .
- Ring Orientation : Pyrrolo[2,3-d]thiazole derivatives (e.g., CAS 1327366-67-5) differ in ring fusion patterns, which can affect electronic properties and binding interactions .
Physicochemical Properties
Notes:
- Ethyl derivatives (e.g., CAS 1379345-44-4) may exhibit higher boiling points due to increased molecular size .
Biological Activity
Methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo-thiazole core structure, which is integral to its biological activity. The compound's molecular formula is , and it has a molecular weight of 188.23 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access. This mechanism is crucial for compounds targeting metabolic pathways involved in diseases such as cancer.
- Receptor Modulation : It can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways that regulate cellular responses.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of thiazole derivatives in activating the p53 pathway in colorectal cancer therapy. This compound may share similar properties due to its structural characteristics.
| Compound | Activity | Reference |
|---|---|---|
| MANIO | p53-activating agent with antitumor activity | |
| Thiazole derivatives | Cytotoxicity against cancer cells |
Antioxidant Properties
Compounds containing thiazole moieties have been noted for their antioxidant capabilities. They can act as free radical scavengers and may contribute to reducing oxidative stress in biological systems.
Case Studies
- Colorectal Cancer : A study on p53-activating agents revealed that certain thiazole derivatives exhibit high cytotoxicity against wild-type p53-expressing colon cells. The structural features of these compounds are crucial for their biological efficacy .
- Diabetes Models : Other thiazole derivatives have demonstrated beneficial effects on hyperglycemia and insulin sensitivity in diabetic models, showcasing the diverse therapeutic potential of thiazole-containing compounds .
Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrrolo-thiazole derivatives for their biological activities:
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrrolo-thiazole framework significantly influence their biological activity. For example, the presence of aromatic substituents at certain positions enhances anticancer efficacy .
- In Vivo Studies : In vivo evaluations have shown promising results for thiazole derivatives in animal models, indicating their potential for clinical applications in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
